

In Vivo Efficacy of AZD-5991: A Preclinical Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

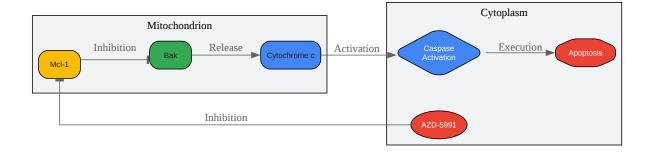
Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key survival factor for many hematologic cancers, and its overexpression is associated with tumorigenesis and resistance to anti-cancer therapies.[2][3] AZD-5991 is a BH3 mimetic that binds directly to Mcl-1 with high affinity, disrupting the Mcl-1:Bak protein complex and thereby initiating the intrinsic apoptotic cascade.[2][4] This document provides a comprehensive overview of the preclinical in vivo efficacy of AZD-5991 in various animal models of hematological malignancies, including detailed experimental protocols and quantitative data summaries.

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

AZD-5991 selectively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins such as Bak. This liberation of Bak allows it to oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptotic cell death.





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Figure 1: AZD-5991 Signaling Pathway.

In Vivo Efficacy in Animal Models

AZD-5991 has demonstrated significant anti-tumor activity in various xenograft models of multiple myeloma (MM) and acute myeloid leukemia (AML).

Monotherapy Studies

In the MOLP-8 human multiple myeloma subcutaneous xenograft mouse model, a single intravenous (i.v.) dose of **AZD-5991** led to dose-dependent tumor regressions.

Animal Model	Treatment	Dosing Schedule	Outcome	Reference
			Dose-dependent tumor	
MOLP-8	AZD-5991 (10,		regression.	
(subcutaneous xenograft)	30, 100 mg/kg, i.v.)	Single dose	Complete tumor regression observed at 100 mg/kg.	[5]



AZD-5991 has shown potent monotherapy efficacy in AML xenograft models. In the MV4-11 AML subcutaneous xenograft mouse model, a single i.v. dose resulted in significant tumor growth inhibition and regression.

Animal Model	Treatment	Dosing Schedule	Outcome	Reference
			Dose-dependent tumor	
MV4-11 (subcutaneous xenograft)	AZD-5991 (10, 30, 100 mg/kg, i.v.)	Single dose	regression. 93% tumor regression at 30 mg/kg and 100% at 100 mg/kg.	[4]

Combination Therapy Studies

The anti-tumor activity of **AZD-5991** is enhanced when used in combination with other anti-cancer agents.

In the NCI-H929 human multiple myeloma subcutaneous xenograft model, the combination of **AZD-5991** and the proteasome inhibitor bortezomib resulted in enhanced anti-tumor efficacy compared to either agent alone.[6]

Animal Model	Treatment	Dosing Schedule	Outcome	Reference
NCI-H929 (subcutaneous xenograft)	AZD-5991 (30 mg/kg, i.v.) + Bortezomib (1 mg/kg, i.v.)	AZD-5991: Weekly; Bortezomib: Twice weekly	Enhanced tumor growth inhibition compared to monotherapy.	[4]

The combination of **AZD-5991** and the BCL-2 inhibitor venetoclax has demonstrated synergistic activity in AML models, including those resistant to venetoclax monotherapy.

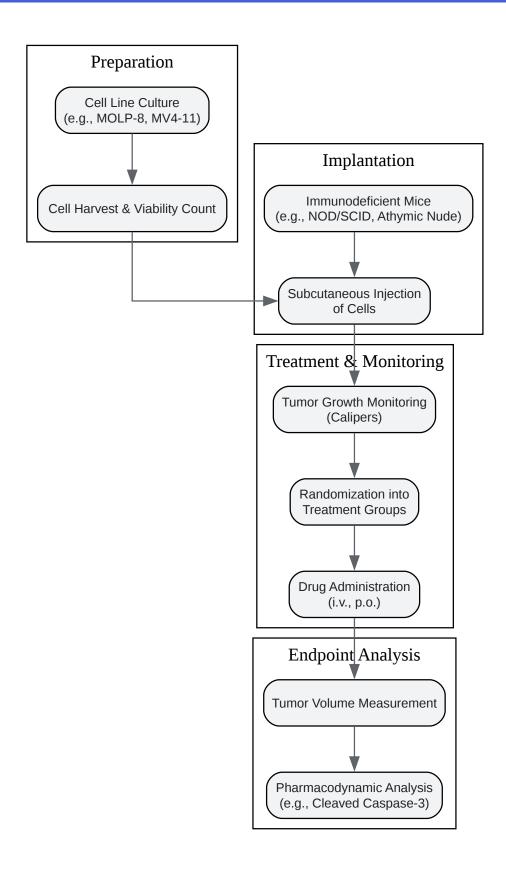


Animal Model	Treatment	Dosing Schedule	Outcome	Reference
OCI-AML3 (subcutaneous xenograft)	AZD-5991 (60 mg/kg, i.v.) + Venetoclax (100 mg/kg, p.o.)	AZD-5991: Weekly; Venetoclax: Daily	Complete tumor regressions in 8 out of 8 mice in the combination arm, while monotherapies showed minimal activity.	[4]

Experimental Protocols Animal Models and Xenograft Establishment

A general workflow for establishing and evaluating subcutaneous xenograft models is depicted below.





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Figure 2: General Experimental Workflow for Xenograft Studies.



- Cell Line: MOLP-8 human multiple myeloma cells.
- Animal Strain: Female severe combined immunodeficient (SCID) mice.
- Implantation: 1 x 107 MOLP-8 cells in 100 μ L of RPMI-1640 medium were subcutaneously injected into the right flank of each mouse.
- Treatment Initiation: Treatment was initiated when tumors reached a mean volume of approximately 200 mm3.
- Dosing: A single intravenous (i.v.) dose of AZD-5991 was administered at 10, 30, or 100 mg/kg.
- Endpoint: Tumor volumes were measured twice weekly with calipers.
- Cell Line: NCI-H929 human multiple myeloma cells.
- Animal Strain: Severe combined immunodeficient (SCID) mice.
- Implantation: 1 x 107 NCI-H929 cells were subcutaneously inoculated into the flank of each mouse.[7]
- Treatment Initiation: Treatment began 10 days after cell inoculation.
- Dosing:
 - AZD-5991: 30 mg/kg administered intravenously (i.v.) once weekly.
 - Bortezomib: 1 mg/kg administered i.v. twice weekly.
- Endpoint: Tumor volumes were measured regularly.
- Cell Line: MV4-11 human AML cells.
- Animal Strain: Athymic nude rats or NOD/SCID/IL-2Rynull (NSG) mice.[5]
- Implantation: 5 x 106 MV4-11 cells were subcutaneously injected.
- Treatment Initiation: Treatment was initiated when tumors were established.



- Dosing (Monotherapy): A single i.v. dose of AZD-5991 at 10, 30, or 100 mg/kg.
- Endpoint: Tumor volumes were measured, and pharmacodynamic analysis was performed.
- Cell Line: OCI-AML3 human AML cells.
- Animal Strain: Athymic nude mice.
- Implantation: OCI-AML3 cells were injected subcutaneously into the hind flank.
- Treatment Initiation: Treatment commenced when tumors reached approximately 200 mm3.
- Dosing:
 - AZD-5991: 60 mg/kg administered i.v. once weekly.
 - Venetoclax: 100 mg/kg administered orally (p.o.) daily.
- Endpoint: Tumor volumes were measured twice weekly.

Pharmacodynamic Analysis

This assay quantifies the level of cleaved caspase-3, a key marker of apoptosis, in tumor lysates.

- Tumor Lysate Preparation: Tumor samples were homogenized in lysis buffer containing protease and phosphatase inhibitors. The lysate was then clarified by centrifugation.
- Assay Procedure:
 - Whole cell lysates were added to MSD MULTI-SPOT® plates pre-coated with anti-cleaved Caspase-3 and anti-total Caspase-3 antibodies.
 - After incubation and washing, a SULFO-TAG[™] conjugated anti-Caspase-3 detection antibody was added.
 - The plate was read on an MSD sector imager after the addition of read buffer.



 Data Analysis: The signal from cleaved caspase-3 was normalized to the total caspase-3 signal to determine the extent of apoptosis induction.

This method was used to assess apoptosis in primary cells from bone marrow aspirates of MM patients treated ex vivo with **AZD-5991**.

- Cell Preparation: Mononuclear cells were isolated from bone marrow aspirates by Ficoll-Paque density gradient centrifugation.
- Staining:
 - Cells were washed and resuspended in 1X Annexin V binding buffer.
 - FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.
 - The cells were incubated for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Stained cells were analyzed on a flow cytometer. Annexin V
 positive, PI negative cells were identified as early apoptotic cells.

Conclusion

The preclinical data strongly support the potent in vivo anti-tumor efficacy of **AZD-5991**, both as a monotherapy and in combination with standard-of-care agents, in animal models of multiple myeloma and acute myeloid leukemia. The ability of **AZD-5991** to induce robust and often complete tumor regressions underscores its potential as a therapeutic agent for Mcl-1-dependent hematological malignancies. The detailed experimental protocols provided herein offer a guide for the design and execution of further preclinical studies to explore the full potential of this Mcl-1 inhibitor.

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